9-Hydroxyandrost-4-ene-3,17-dione
Overview
Description
9-Hydroxyandrost-4-ene-3,17-dione is a steroid compound that plays a significant role in the synthesis of various physiologically active compounds. This compound is particularly important in the production of glucocorticoid drugs, which are used to treat a variety of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyandrost-4-ene-3,17-dione can be achieved through several synthetic routes. One common method involves the hydroxylation of androst-4-ene-3,17-dione using microorganisms such as Rhodococcus, Mycobacterium, and Nocardia
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized through genetic modifications in microorganisms like Mycobacterium fortuitum. By deleting specific genes and introducing multiple genetic modifications, researchers have been able to enhance the yield of this compound from phytosterols. This method improves the efficiency and stability of the production process, making it more viable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the compound into other valuable intermediates and final products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents, such as bromine (Br2) and chlorine (Cl2), can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include androsta-4,9(11)-diene-3,17-dione and androsta-4,8(9)-diene-3,17-dione, which are key intermediates in the synthesis of physiologically active compounds.
Scientific Research Applications
9-Hydroxyandrost-4-ene-3,17-dione is widely used in scientific research due to its importance in the synthesis of glucocorticoid drugs. These drugs are crucial for treating conditions such as asthma, arthritis, and autoimmune diseases. Additionally, the compound is used in the study of steroid metabolism and the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 9-Hydroxyandrost-4-ene-3,17-dione exerts its effects involves its interaction with specific molecular targets and pathways. As a glucocorticoid precursor, it influences the production of cortisol, a hormone that regulates various physiological processes, including immune response and metabolism. The compound binds to glucocorticoid receptors, leading to the activation of anti-inflammatory and immunosuppressive pathways.
Comparison with Similar Compounds
9-Hydroxyandrost-4-ene-3,17-dione is similar to other androstane derivatives, such as androstenedione and testosterone. its unique hydroxyl group at the 9th position distinguishes it from these compounds, making it a valuable intermediate in the synthesis of glucocorticoids. Other similar compounds include androsta-4,9(11)-diene-3,17-dione and androsta-4,8(9)-diene-3,17-dione, which are also used in steroid synthesis.
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Properties
IUPAC Name |
(8S,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVJSSWZSJOGL-DUUFSRSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971388 | |
Record name | 9-Hydroxyandrost-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560-62-3 | |
Record name | 9-Hydroxyandrost-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-hydroxyandrost-4-ene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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